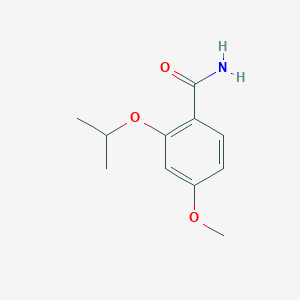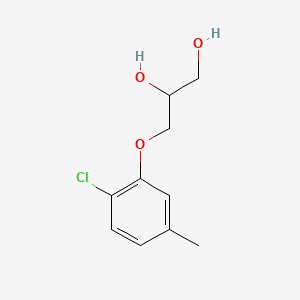
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a chemical compound that serves as a precursor in the synthesis of the non-selective beta blocker Bupranolol . This compound is characterized by its chiral center, which significantly influences its biological activity and macroscopic properties, including crystal organization .
準備方法
The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions . The reaction typically proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of Bupranolol, a non-selective beta blocker.
Medicine: As a precursor to Bupranolol, it plays a role in the development of cardiovascular drugs.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol primarily involves its conversion to Bupranolol, which then exerts its effects by blocking beta-adrenergic receptors . This blockade prevents the action of endogenous catecholamines, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production .
類似化合物との比較
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol can be compared with other similar compounds such as:
3-(2-Methylphenoxy)propane-1,2-diol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-(2-Chloro-4-methylphenoxy)propane-1,2-diol: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
3-(2-Chloro-5-methylphenoxy)propane-1,3-diol: The position of the hydroxyl groups is altered, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and their impact on its properties and applications .
特性
CAS番号 |
61396-68-7 |
|---|---|
分子式 |
C10H13ClO3 |
分子量 |
216.66 g/mol |
IUPAC名 |
3-(2-chloro-5-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO3/c1-7-2-3-9(11)10(4-7)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3 |
InChIキー |
VVZNNTFTABNMSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
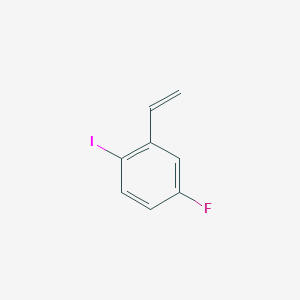
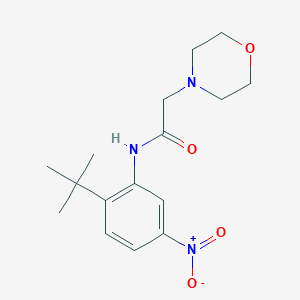
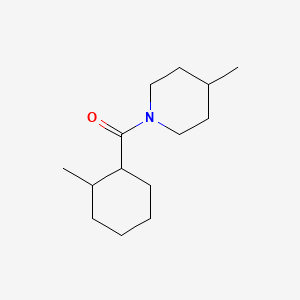
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
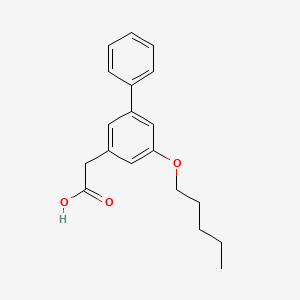

![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
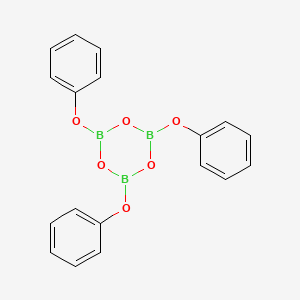
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
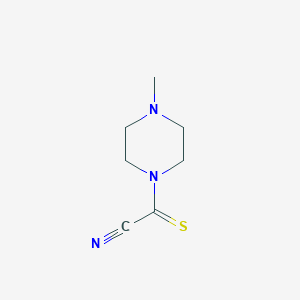
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
